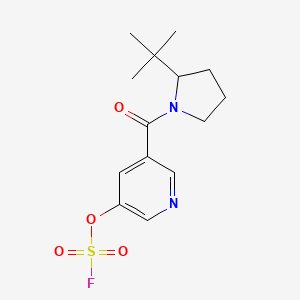

![molecular formula C11H13ClN2O B2794949 [5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol CAS No. 1243821-91-1](/img/structure/B2794949.png)

[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole compounds usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol” can be represented by the SMILES stringClC1=CC(N=C(CO)N2)=C2C=C1 . Physical And Chemical Properties Analysis

“[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol” is a solid compound . It has a molecular weight of 224.69.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

One area of application involves the synthesis and structural analysis of novel compounds for understanding their chemical properties and potential functionalities. For instance, the synthesis and structure of benzimidazo[1,2-c][1,2,3]thiadiazoles have been explored, demonstrating how various nucleophiles react with chlorobenzimidazo derivatives to yield different products, with structures confirmed by X-ray analysis (Tumkevičius et al., 2003). Similarly, the preparation and characterization of oligobenzimidazoles for their optical, electrical, and thermal properties offer insights into their potential applications in materials science (Anand & Muthusamy, 2018).

Catalytic Behaviors and Ligand Properties

The catalytic behaviors of metal complexes involving benzimidazolyl ligands toward ethylene oligomerization have been studied, showing that these complexes, upon activation, exhibit good to high catalytic activities. This research provides valuable information on the influence of ligands on metal complex activities and offers potential pathways for developing new catalysts (Zhang et al., 2008).

Molecular Docking and Inhibition Studies

In pharmacology, benzimidazole derivatives have been evaluated for their inhibitory effects on mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This research highlights the potential of benzimidazole derivatives in developing new therapeutic agents (Alpan, Gunes, & Topçu, 2007). Additionally, the synthesis and antimicrobial activity of new benzimidazole-2-carboxamido derivatives indicate their efficacy against various bacterial strains, suggesting their potential in antimicrobial therapy (Özden, Usta, Altanlar, & Göker, 2011).

Spectroscopic and Computational Studies

The study of solvent effects on molecular aggregation in thiadiazolyl benzene diols has been conducted through spectroscopic methods, illustrating how solvent type and concentration affect molecular interactions and aggregation. This research aids in understanding the solvation dynamics and molecular behavior in different environments (Matwijczuk et al., 2016).

Direcciones Futuras

Benzimidazole compounds have been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, “[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol” and similar compounds could be of interest for future research in these areas .

Propiedades

IUPAC Name |

(5-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWPZACZJFDVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794873.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)